![molecular formula C11H18N4O3 B609835 帕奥帕 CAS No. 114200-31-6](/img/structure/B609835.png)
帕奥帕
科学研究应用
Therapeutic Applications in Neuropsychiatric Disorders
1. Schizophrenia
PAOPA has been extensively studied for its effects on schizophrenia, a complex mental disorder characterized by symptoms such as hallucinations, delusions, and cognitive impairments. Research indicates that PAOPA can ameliorate both positive and negative symptoms associated with schizophrenia in preclinical models:
- Behavioral Studies : In animal models, PAOPA demonstrated efficacy in reducing hyperlocomotion and social withdrawal, which are indicative of positive and negative symptoms, respectively. For instance, studies using the phencyclidine-induced rat model showed significant improvements in behaviors related to social interaction and cognitive function .
- Mechanistic Insights : The compound appears to enhance dopamine D2 receptor activity without affecting antagonist binding, suggesting a unique mechanism that could lead to improved therapeutic outcomes for patients with schizophrenia .
2. Parkinson's Disease
PAOPA has also shown promise in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by motor dysfunction:
- Neuroprotective Effects : In models of Parkinson's disease induced by neurotoxins such as 6-hydroxydopamine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), PAOPA exhibited neuroprotective properties and improved rotational behavior .
- Tardive Dyskinesia : The compound has been effective in preventing movement abnormalities induced by antipsychotic medications, suggesting its potential use in managing tardive dyskinesia—a common side effect of long-term antipsychotic treatment .
Case Studies
Study | Model | Findings |
---|---|---|
Mishra et al. (1997) | 6-OHDA lesioned rat model | Neuroprotective effects observed; improved rotational behavior |
Sharma et al. (2003) | Tardive dyskinesia model | Prevented haloperidol-induced movement disorders |
Beyaert et al. (2013) | Amphetamine-sensitized model | Ameliorated sensorimotor gating deficits; enhanced social interaction |
Dyck et al. (2011) | MK-801 induced model | Improved social deficits linked to negative symptoms |
作用机制
(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺通过与多巴胺 D2 受体上不同于内源性配体结合位点的位点结合而发挥作用。这种变构调节增强了受体对多巴胺的亲和力,导致受体活性增加。 该化合物影响各种信号通路,包括上调 G 蛋白偶联受体激酶 2、arrestin-3 和细胞外信号调节激酶 1 和 2 .
生化分析
Biochemical Properties
PAOPA plays a significant role in biochemical reactions by modulating dopamine D2 receptors. It interacts with dopamine D2 receptors through an allosteric mechanism, enhancing the receptor’s response to dopamine. This interaction is crucial for its therapeutic effects, as it helps in normalizing dopamine signaling in conditions like schizophrenia . PAOPA also interacts with other biomolecules involved in dopamine signaling pathways, contributing to its overall efficacy.
Cellular Effects
PAOPA influences various types of cells, particularly neurons, by modulating dopamine signaling pathways. It affects cell function by enhancing dopamine receptor activity, which can lead to improved cell signaling, gene expression, and cellular metabolism. In preclinical models, PAOPA has been shown to ameliorate behavioral and biochemical abnormalities associated with schizophrenia, indicating its potential to restore normal cellular function in affected individuals .
Molecular Mechanism
The molecular mechanism of PAOPA involves its binding to dopamine D2 receptors at an allosteric site, distinct from the dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased receptor activation. PAOPA’s allosteric modulation results in changes in gene expression and enzyme activity, contributing to its therapeutic effects. Additionally, PAOPA can prevent and reverse behavioral and biochemical abnormalities in animal models of schizophrenia by normalizing dopamine signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PAOPA have been observed to change over time. PAOPA is stable under standard laboratory conditions and maintains its efficacy over extended periods. Long-term studies have shown that PAOPA can sustain its therapeutic effects, with minimal degradation observed. In vitro and in vivo studies have demonstrated that PAOPA can provide lasting improvements in cellular function and behavior in preclinical models .
Dosage Effects in Animal Models
The effects of PAOPA vary with different dosages in animal models. At lower doses, PAOPA effectively modulates dopamine D2 receptors and improves behavioral and biochemical abnormalities. At higher doses, PAOPA may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use. Threshold effects have been observed, indicating that there is a specific dosage range within which PAOPA is most effective .
Metabolic Pathways
PAOPA is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine metabolism, contributing to its overall efficacy. PAOPA’s modulation of dopamine D2 receptors can influence metabolic flux and metabolite levels, further supporting its therapeutic potential in neuropsychiatric conditions .
Transport and Distribution
PAOPA is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. PAOPA’s distribution within the brain is particularly important for its role in modulating dopamine signaling and improving neuropsychiatric symptoms .
Subcellular Localization
PAOPA’s subcellular localization is primarily within the neuronal cells, where it exerts its effects on dopamine D2 receptors. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that PAOPA can effectively modulate dopamine signaling pathways and provide therapeutic benefits .
准备方法
(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的合成涉及多个步骤。合成路线通常从制备中间体开始,然后在特定反应条件下偶联这些中间体。 具体的合成路线和反应条件是专有的,可能会根据所需的纯度和产率而有所不同 .
关于 (3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的工业生产方法没有广泛的文献记载,但它们可能涉及优化实验室规模的合成以适应更大的体积并确保一致的质量和纯度 .
化学反应分析
(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 它也可以进行还原反应,导致该化合物的还原形式。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺因其对多巴胺 D2 受体的强效变构调节而独一无二。类似的化合物包括:
脯氨酰-亮氨酰-甘氨酰胺: (3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺衍生而来的母体化合物。
其他多巴胺受体调节剂: 诸如阿立哌唑和氟哌啶醇等化合物,它们也靶向多巴胺受体,但通过不同的机制.
(3R)-2-氧代-3-[(2S)-2-吡咯烷基羰基]氨基-1-吡咯烷基乙酰胺的独特性在于其特定的变构调节,与其他多巴胺受体调节剂相比,它提供了独特的治疗特征 .
生物活性
PAOPA (N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide) is a potent analog of the endogenous peptide prolyl-leucyl-glycinamide (PLG), recognized for its allosteric modulation of the dopamine D2 receptor. This compound has garnered significant attention in neuroscience due to its potential therapeutic applications in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson's disease. This article delves into the biological activity of PAOPA, highlighting its mechanisms, effects in various models, and relevant research findings.
PAOPA functions primarily as a positive allosteric modulator (PAM) of the dopamine D2 receptor. This means it enhances the receptor's response to dopamine without directly activating the receptor itself. The unique allosteric properties of PAOPA allow it to fine-tune dopaminergic signaling, which is crucial in conditions characterized by dopaminergic dysregulation.
Key Mechanisms:
- Increased Dopamine Binding : PAOPA enhances the binding affinity of dopamine to D2 receptors, facilitating improved dopaminergic signaling under pathological conditions .
- Neuroprotection : In models of Parkinson's disease, PAOPA has shown neuroprotective effects, possibly by modulating neuroinflammatory responses and promoting neuronal survival .
Behavioral Studies
PAOPA has been evaluated in multiple animal models to assess its impact on behavior and neurological function. Notable studies include:
- Schizophrenia Models : In phencyclidine (PCP)-induced models of schizophrenia, PAOPA administration significantly improved social interaction deficits and attenuated hyperlocomotion, suggesting a reversal of negative symptoms associated with schizophrenia .
- Parkinson's Disease Models : In 6-hydroxydopamine (6-OHDA) lesioned rats, PAOPA demonstrated a reduction in rotational behavior, indicating its potential to alleviate motor symptoms associated with Parkinson's disease .
- Tardive Dyskinesia : PAOPA effectively prevented movement abnormalities induced by haloperidol in rats, showcasing its protective role against drug-induced extrapyramidal symptoms .
Case Studies
Several case studies have illustrated the therapeutic potential of PAOPA:
Study | Model Used | Findings |
---|---|---|
Mishra et al. (1997) | 6-OHDA Lesioned Rats | Reduced rotational behavior; indicated motor symptom alleviation |
Sharma et al. (2003) | Haloperidol-Induced Rats | Prevented tardive dyskinesia-like symptoms |
Marcotte et al. (1998) | MPTP-Induced Mice | Showed neuroprotective effects against dopaminergic neuron loss |
Table 1: Summary of PAOPA's Effects in Animal Models
Condition | Model Type | Dose (mg/kg) | Main Effect |
---|---|---|---|
Schizophrenia | PCP-induced Rat Model | 5 | Improved social interaction, reduced hyperlocomotion |
Parkinson's Disease | 6-OHDA Rat Model | 10 | Reduced rotational behavior |
Tardive Dyskinesia | Haloperidol Rat Model | 1 | Prevented movement abnormalities |
Table 2: Mechanistic Insights from Recent Studies
Mechanism | Description |
---|---|
Allosteric Modulation | Enhances dopamine binding to D2 receptors without direct activation |
Neuroprotection | Reduces neuronal death in dopaminergic systems under stress conditions |
Behavioral Improvement | Attenuates negative symptoms in models of schizophrenia and movement disorders |
属性
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114200-31-6 | |
Record name | 114200-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。